3-methyl-1-(N-methylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-methyl-1-(N-methylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(N-methylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method is the annulation of substituted benzimidazoles with 2-aminopyridines under oxidative conditions . The reaction is usually carried out in the presence of an oxidant such as iodine or air oxygen, and a mediator like iodine is often used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(N-methylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as iodine or air oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Iodine, air oxygen
Reduction: Sodium borohydride
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can yield various substituted benzimidazole derivatives.
Scientific Research Applications
3-methyl-1-(N-methylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-methyl-1-(N-methylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nucleic acids and proteins.
Comparison with Similar Compounds
3-methyl-1-(N-methylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
- 3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 3-methyl-1-(1,3-thiazol-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-{[3-(dimethylamino)propyl]amino}-3-methyl-2-(2-methyl-2-propenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications
Properties
IUPAC Name |
3-methyl-1-(N-methylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4/c1-14-12-19(23(2)15-8-4-3-5-9-15)24-18-11-7-6-10-17(18)22-20(24)16(14)13-21/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUNMVXSANVQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N(C)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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